{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine
CAS No.: 1307775-30-9
Cat. No.: VC3187630
Molecular Formula: C11H17BrN2S
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine - 1307775-30-9](/images/structure/VC3187630.png)
Specification
CAS No. | 1307775-30-9 |
---|---|
Molecular Formula | C11H17BrN2S |
Molecular Weight | 289.24 g/mol |
IUPAC Name | [1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine |
Standard InChI | InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2 |
Standard InChI Key | YKDMHEORLQFPBH-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN)CC2=CC(=CS2)Br |
Canonical SMILES | C1CN(CCC1CN)CC2=CC(=CS2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine consists of a 4-bromothiophene ring connected to a piperidine ring via a methylene bridge, with the nitrogen atom of the piperidine serving as the connection point. The compound features a methanamine (CH₂NH₂) group at the 4-position of the piperidine ring. This structure can be compared to the related compound 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one, which instead contains a ketone group at the piperidine 4-position .
Physical Properties
Based on structural analysis and comparison with similar bromothiophene derivatives, the compound is expected to exhibit the following physical properties:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | White to light yellow solid | Similar to related bromothiophene compounds |
Molecular Weight | ~289 g/mol | Calculated from molecular formula |
Solubility | Soluble in common organic solvents | Based on similar bromothiophene derivatives |
Stability | Stable under normal conditions | Comparable to related compounds |
Melting Point | Approximately 115-130°C | Estimated from similar structures |
The compound's physical properties are largely influenced by the presence of the bromothiophene group, which contributes to its solubility profile, and the amine functionality, which introduces basic characteristics and hydrogen bonding capabilities. Unlike the related compound 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one with a molecular weight of 274.18 g/mol , the methanamine variant is expected to have a slightly higher molecular weight due to the replacement of the ketone group with a methylamine group.
Chemical Reactivity
Functional Group Reactivity
The reactivity of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine is characterized by three main reactive centers: the bromine substituent on the thiophene ring, the tertiary amine in the piperidine ring, and the primary amine of the methanamine group. Each of these functional groups can participate in distinct chemical transformations:
Functional Group | Expected Reactivity | Potential Reactions |
---|---|---|
Bromothiophene | Susceptible to nucleophilic substitution and metal-catalyzed coupling | Suzuki coupling, Sonogashira coupling, Heck reaction |
Tertiary Amine (Piperidine) | Nucleophilic center, can undergo alkylation | N-alkylation, acylation, quaternization |
Primary Amine (Methanamine) | Nucleophilic, can form imines and amides | Reductive amination, amide formation, imine condensation |
Common Reaction Pathways
The bromine atom on the thiophene ring is particularly valuable for synthetic chemistry, as it enables various cross-coupling reactions. For example, in palladium-catalyzed reactions similar to those described for methyl 4-bromothiophene-2-carboxylate, the bromothiophene moiety can undergo coupling with boronic acids or esters to form carbon-carbon bonds .
Synthesis Methods
Key Synthetic Considerations
A promising synthetic route would involve starting with 1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one , which could be converted to the desired amine via reductive amination. The reaction would likely proceed through an oxime or imine intermediate, followed by reduction to yield the target compound. This approach has the advantage of utilizing an established bromothiophene-piperidine scaffold.
Alternatively, a synthetic pathway could be developed starting from 4-bromothiophene-2-carbaldehyde, which could undergo reductive amination with an appropriate piperidine derivative. This approach would parallel the synthetic methods described for related compounds such as 4-((4-bromothiophen-2-yl)methyl)piperidin-4-ol.
Analytical Characterization
Spectroscopic Properties
The compound would typically be characterized by various spectroscopic techniques. Based on structural features, the following spectroscopic properties are anticipated:
Analytical Technique | Expected Characteristic Signals |
---|---|
¹H NMR | Thiophene protons (δ ~6.8-7.2 ppm), methylene bridges (δ ~3.5-4.2 ppm), piperidine ring protons (δ ~1.5-3.2 ppm), primary amine protons (δ ~1.0-1.8 ppm) |
¹³C NMR | Thiophene carbons (δ ~110-140 ppm), methylene carbons (δ ~30-60 ppm), piperidine carbons (δ ~25-55 ppm) |
Mass Spectrometry | Molecular ion peak around m/z 289, characteristic fragmentation pattern showing loss of amine group and bromothiophene fragments |
IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C aromatic stretching (1400-1600 cm⁻¹), C-Br stretching (550-650 cm⁻¹) |
These spectroscopic properties would be essential for confirmation of structure and purity assessment during synthesis and subsequent applications.
Biological Activity and Applications
Structural Feature | Potential Biological Relevance | Possible Therapeutic Applications |
---|---|---|
Bromothiophene Moiety | May enhance membrane permeability and binding to lipophilic protein pockets | Drug design for CNS-active compounds |
Piperidine Ring | Common in CNS-active compounds, provides conformational rigidity | Neurological disorder treatments |
Primary Amine | Hydrogen bond donor, potential for interaction with protein targets | Receptor ligands, enzyme inhibitors |
The combination of these structural elements suggests potential applications in central nervous system (CNS) drug development, similar to other heterocyclic compounds containing piperidine rings. The bromothiophene group could potentially interact with hydrophobic binding pockets of various protein targets.
Research Applications
The compound may serve as a valuable building block in medicinal chemistry and chemical biology research:
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As a scaffold for structure-activity relationship (SAR) studies in drug discovery programs
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As an intermediate in the synthesis of more complex molecules with biological activity
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As a molecular probe for studying biological systems, particularly if derivatized with reporting groups
The presence of both nucleophilic (amine) and electrophilic (bromothiophene) sites makes this compound particularly versatile for chemical diversification in combinatorial chemistry approaches.
Comparison with Related Compounds
Structural and Functional Comparison
Several related compounds share structural similarities with {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine, allowing for comparative analysis of properties and functions:
The structural variations among these compounds significantly impact their physicochemical properties, including solubility, acid-base behavior, and hydrogen bonding capabilities. These differences would be expected to translate into distinct biological activities and synthetic applications.
Reactivity Comparison
The reactivity patterns of these related compounds differ significantly:
These reactivity differences provide a diverse chemical toolbox for researchers working with bromothiophene-containing compounds in various applications.
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